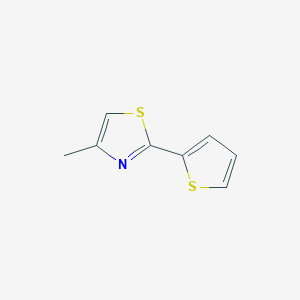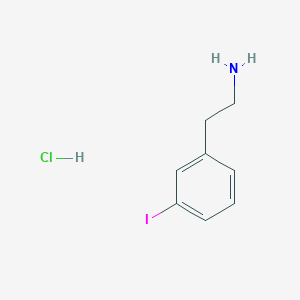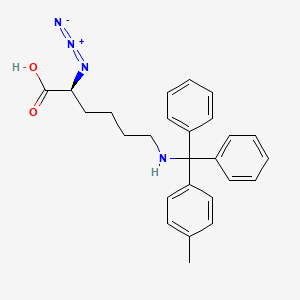
Pentaphenylpyrylium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphenylpyrylium bromide is an organic compound that belongs to the class of pyrylium salts. It is characterized by a pyrylium cation core, which is a six-membered aromatic ring containing one oxygen atom, substituted with five phenyl groups. The bromide anion serves as the counterion. This compound is known for its vibrant color and is often used as a dye or a photosensitizer in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaphenylpyrylium bromide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a strong acid, such as sulfuric acid, to form the intermediate 1,5-diphenyl-1,4-pentadien-3-one. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, to form the pentaphenylpyrylium cation. The final step involves the addition of hydrobromic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaphenylpyrylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaphenylpyrylium oxide.
Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pentaphenylpyrylium oxide.
Reduction: Dihydropyrylium derivatives.
Substitution: Various substituted pentaphenylpyrylium compounds depending on the electrophile used.
Applications De Recherche Scientifique
Pentaphenylpyrylium bromide has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a dye in spectroscopic studies.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of pentaphenylpyrylium bromide involves its ability to absorb light and transfer energy to other molecules. The pyrylium cation acts as a photosensitizer, generating reactive oxygen species upon light irradiation. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications.
Comparaison Avec Des Composés Similaires
Pentaphenylpyrylium bromide can be compared with other pyrylium salts, such as triphenylpyrylium chloride and tetraphenylpyrylium tetrafluoroborate. While all these compounds share a similar pyrylium core, the number and type of substituents on the aromatic ring influence their chemical properties and applications. This compound is unique due to its five phenyl groups, which enhance its stability and photophysical properties, making it particularly suitable for applications in photodynamic therapy and optoelectronics.
List of Similar Compounds
- Triphenylpyrylium chloride
- Tetraphenylpyrylium tetrafluoroborate
- Hexaphenylpyrylium perchlorate
Propriétés
IUPAC Name |
2,3,4,5,6-pentakis-phenylpyrylium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25O.BrH/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36-35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKZDKNTAXFVMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=[O+]C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)
![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)
![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)
![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)
![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)




